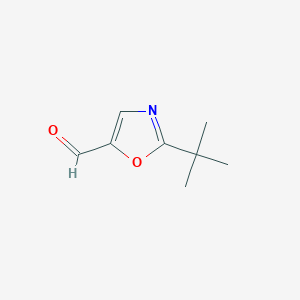

2-Tert-butyl-1,3-oxazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

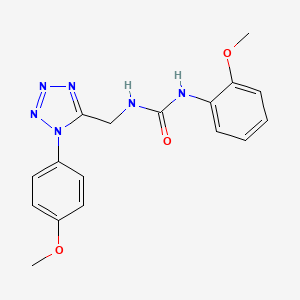

2-Tert-butyl-1,3-oxazole-5-carbaldehyde is a heterocyclic organic compound . It is a five-membered ring containing one oxygen and one nitrogen atom. The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound can be achieved via a Ce (OTf)3-catalyzed cascade reaction of alkynyl carboxylic acids with tert-butyl isocyanide.Molecular Structure Analysis

The molecular weight of this compound is 153.18 . The InChI code for this compound is 1S/C8H11NO2/c1-8(2,3)7-9-4-6(5-10)11-7/h4-5H,1-3H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis and Heterocyclic Importance

2-Tert-butyl-1,3-oxazole-5-carbaldehyde is a derivative of 1,3-oxazole, a unique five-membered heterocyclic compound containing nitrogen and oxygen. This heterocyclic ring system, due to its versatility, is significant in various scientific fields, including medicinal, pharmaceutical, agrochemical, and material sciences. Its broad utility and versatility have led to an increase in research articles exploring its applications. Chemists worldwide are developing new methodologies for synthesizing novel substituted 1,3-oxazole derivatives as building blocks, emphasizing metal-based catalytic strategies for these derivatives. This systematic interpretation of literature provides insight into the challenges in the methods and assists in the selection of reactants for developing new 1,3-oxazole analogues using various metal catalysts (Shinde et al., 2022).

Microwave-Assisted Synthesis in Modern Chemistry

Benzoxazole, containing a 1,3-oxazole system fused with a benzene ring, profoundly impacts medicinal chemistry due to its significant pharmacological activities. In material science, benzoxazole derivatives have exhibited essential properties. The use of microwave irradiation in synthesis is a technique that increases diversity and accelerates research in modern chemistry. Microwave-assisted synthesis is beneficial for the synthesis of benzoxazole, and it differs from conventional heating by providing more effective interior heating through direct coupling of microwave energy with the molecules. This review presents studies on microwave-assisted techniques in synthesizing the benzoxazole ring, highlighting the effectiveness and utility of this approach (Özil & Menteşe, 2020).

Role in Antiepileptic Drug Research

Derivatives of this compound, specifically aminoalkanolic derivatives of xanthone, have potential antiepileptic activity. Synthesis, physicochemical, and anticonvulsant properties of these derivatives were evaluated, and some were found active in anticonvulsant tests. This research indicates that these derivatives could serve as promising compounds for antiepileptic drug development (Marona, Górka & Szneler, 1998).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-tert-butyl-1,3-oxazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)7-9-4-6(5-10)11-7/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBCZMWPQMIVMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(O1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2424101.png)

![3-methyl-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2424106.png)

![1,5-dimethyl-4-[(4Z)-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-phenylpyrazol-3-one](/img/structure/B2424109.png)

![ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate](/img/structure/B2424111.png)

![3-(2-Methylbenzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2424113.png)

![3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde](/img/structure/B2424118.png)

![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2424122.png)